(2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Description
(2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a fluorinated arylboronic ester derivative featuring a methanol functional group at the benzylic position. This compound is of interest in medicinal chemistry and materials science due to the combined effects of fluorine substituents (electron-withdrawing properties) and the boronic ester moiety (cross-coupling reactivity).
Properties
Molecular Formula |
C13H17BF2O3 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
[2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-6,17H,7H2,1-4H3 |
InChI Key |
YRPQGECIWNPAOA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the borylation of a difluorophenyl precursor. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron, a palladium catalyst, and a base such as potassium acetate . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, reagent concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while nucleophilic substitution of the fluorine atoms can introduce various functional groups.
Scientific Research Applications
(2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique optical properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several boronic ester-containing phenyl methanol derivatives, differing primarily in substitution patterns and functional groups:
Key Structural Insights :
- The methanol group provides a polar functional handle for further derivatization (e.g., esterification), distinguishing it from phenol derivatives .
Challenges :
- Steric hindrance from 2,6-difluoro groups may reduce reaction efficiency compared to less-substituted analogs.
- Purification may require specialized techniques due to increased polarity from the methanol group .
Physicochemical Properties
Data Tables
Biological Activity
The compound (2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol , also known by its IUPAC name and CAS number 2121512-76-1, has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.
The molecular formula of this compound is , with a molecular weight of 268.07 g/mol. The presence of difluoro and dioxaborolane moieties contributes to its chemical reactivity and potential biological interactions.
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential applications in drug development, particularly in targeting specific enzymes or pathways relevant to disease states.
Antiparasitic Activity
One notable area of investigation is the compound's antiparasitic properties. Studies have shown that modifications in the structure can enhance aqueous solubility and metabolic stability, which are crucial for effective drug design against parasites such as Plasmodium falciparum (the causative agent of malaria). For instance, incorporating polar functionalities has been found to improve solubility while maintaining activity against parasites .
Enzyme Inhibition
The compound may also exhibit inhibitory effects on certain enzymes. In related studies focusing on similar compounds with dioxaborolane structures, it was observed that these compounds could inhibit cytochrome P450 enzymes, which are critical in drug metabolism. Such inhibition can lead to significant drug-drug interactions that affect therapeutic efficacy .
Case Studies
Several case studies have explored the biological implications of this compound:
- Case Study on Antimalarial Activity :
- Enzyme Interaction Studies :
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antiparasitic | Enhanced solubility and stability observed | |
| Enzyme Inhibition | Moderate inhibition of CYP450 enzymes | |
| Metabolic Stability | Improved with polar functional groups |
Table 2: Structural Modifications and Their Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
